molecular formula C21H22ClN3O3 B4415778 1-(4-chlorobenzyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(4-chlorobenzyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B4415778
M. Wt: 399.9 g/mol
InChI Key: JZROZEMTKORMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has been widely studied in scientific research. It is a pyrrolidine-based compound that has shown potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. The compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is impaired in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to reduce inflammation by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, the compound has been shown to have antiviral properties by inhibiting the replication of viruses.

Advantages and Limitations for Lab Experiments

1-(4-chlorobenzyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione has several advantages for lab experiments. The compound is easy to synthesize, and its purity and yield can be optimized. It has also been shown to have low toxicity in vitro and in vivo. However, the compound has limitations in terms of its solubility, which can affect its efficacy in certain experiments. Additionally, the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of 1-(4-chlorobenzyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and viral infections. Another direction is to study the mechanism of action of the compound to better understand its effects. Additionally, the compound can be modified to improve its solubility and efficacy in certain experiments. Finally, the compound can be tested in clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent for various diseases. Its synthesis method has been optimized, and it has been extensively studied for its biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.

Scientific Research Applications

1-(4-chlorobenzyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested in vitro and in vivo for its efficacy against different cancer cell lines and has shown promising results. It has also been studied for its potential use in treating viral infections such as HIV and hepatitis C.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(2-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c22-16-7-5-15(6-8-16)14-25-20(27)13-18(21(25)28)24-11-9-23(10-12-24)17-3-1-2-4-19(17)26/h1-8,18,26H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZROZEMTKORMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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